テトラエチルアンモニウムアセテート四水和物

概要

説明

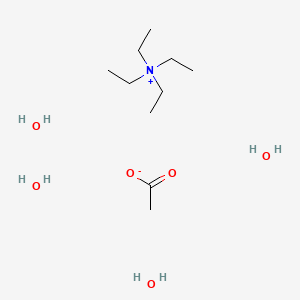

Tetraethylammonium acetate tetrahydrate is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N(OCOCH₃)·4H₂O. It is known for its use in various chemical and industrial applications due to its unique properties. The compound is a crystalline solid that is highly soluble in water and has a melting point of 42-46°C .

科学的研究の応用

Tetraethylammonium acetate tetrahydrate has a wide range of applications in scientific research, including:

作用機序

Target of Action

Tetraethylammonium acetate tetrahydrate primarily targets autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play a crucial role in the transmission of nerve impulses, muscle contraction, and various other physiological processes .

Mode of Action

Tetraethylammonium acetate tetrahydrate interacts with its targets by blocking them. This blocking action inhibits the normal functioning of these targets, leading to changes in the physiological processes they control . For instance, by blocking autonomic ganglia, Tetraethylammonium acetate tetrahydrate prevents signals carrying vasoconstrictor impulses from proceeding .

Biochemical Pathways

The blocking action of Tetraethylammonium acetate tetrahydrate on its targets affects several biochemical pathways. For example, by blocking calcium- and voltage-activated potassium channels, it can disrupt the normal flow of potassium ions, which is essential for maintaining the resting potential and repolarization of neurons . This can have downstream effects on nerve impulse transmission and other related physiological processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of it reaches the target sites in the body and how long it stays active .

Result of Action

The molecular and cellular effects of Tetraethylammonium acetate tetrahydrate’s action depend on the specific targets it interacts with. For example, by blocking autonomic ganglia, it can cause vasodilation, leading to a decrease in blood pressure . Similarly, by blocking nicotinic acetylcholine receptors, it can affect muscle contraction and other processes controlled by these receptors .

生化学分析

Biochemical Properties

Tetraethylammonium acetate tetrahydrate plays a significant role in biochemical reactions, particularly as an inhibitor of potassium channels. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, tetraethylammonium acetate tetrahydrate is known to inhibit voltage-gated potassium channels by binding to the external pore region of the channel, thereby blocking the flow of potassium ions. This interaction affects the electrical properties of cells and can modulate cellular excitability and signaling pathways .

Cellular Effects

The effects of tetraethylammonium acetate tetrahydrate on cells and cellular processes are profound. It influences cell function by altering ion channel activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of potassium channels by tetraethylammonium acetate tetrahydrate can lead to changes in membrane potential, impacting the release of neurotransmitters and the propagation of action potentials in neurons. Additionally, it can affect the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, tetraethylammonium acetate tetrahydrate exerts its effects primarily through the inhibition of potassium channels. The compound binds to the external pore region of the channel, preventing the passage of potassium ions. This binding interaction is highly specific and can be influenced by the concentration of tetraethylammonium acetate tetrahydrate and the presence of other ions or molecules. The inhibition of potassium channels by tetraethylammonium acetate tetrahydrate can lead to changes in cellular excitability, neurotransmitter release, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetraethylammonium acetate tetrahydrate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that tetraethylammonium acetate tetrahydrate can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects can include prolonged inhibition of potassium channels and alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of tetraethylammonium acetate tetrahydrate vary with different dosages in animal models. At low doses, the compound can selectively inhibit potassium channels without causing significant toxicity. At higher doses, tetraethylammonium acetate tetrahydrate can have toxic or adverse effects, including disruptions in cellular metabolism, ion homeostasis, and overall cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of potassium channels .

Metabolic Pathways

Tetraethylammonium acetate tetrahydrate is involved in various metabolic pathways, particularly those related to ion transport and cellular signaling. The compound interacts with enzymes and cofactors that regulate the activity of potassium channels and other ion channels. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the inhibition of potassium channels by tetraethylammonium acetate tetrahydrate can lead to changes in the concentration of intracellular ions, which in turn can influence metabolic processes and energy production .

Transport and Distribution

The transport and distribution of tetraethylammonium acetate tetrahydrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. The distribution of tetraethylammonium acetate tetrahydrate within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors can affect the localization and accumulation of the compound within cells and tissues .

準備方法

Synthetic Routes and Reaction Conditions

Tetraethylammonium acetate tetrahydrate can be synthesized through the reaction of tetraethylammonium hydroxide with acetic acid. The reaction typically occurs in an aqueous medium, and the product is then crystallized to obtain the tetrahydrate form. The general reaction is as follows:

(C2H5)4N+OH−+CH3COOH→(C2H5)4N(OCOCH3)+H2O

The resulting tetraethylammonium acetate is then hydrated to form the tetrahydrate .

Industrial Production Methods

Industrial production of tetraethylammonium acetate tetrahydrate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then purified through crystallization and drying processes .

化学反応の分析

Types of Reactions

Tetraethylammonium acetate tetrahydrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.

Complex Formation: It can form complexes with metal ions, which is useful in various catalytic processes.

Common Reagents and Conditions

Common reagents used in reactions with tetraethylammonium acetate tetrahydrate include acids, bases, and metal salts. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from reactions involving tetraethylammonium acetate tetrahydrate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the acetate ion is replaced by another nucleophile, resulting in the formation of new quaternary ammonium compounds .

類似化合物との比較

Similar Compounds

- Tetraethylammonium chloride

- Tetraethylammonium bromide

- Tetraethylammonium iodide

- Tetraethylammonium perchlorate

- Tetraethylammonium cyanide

Uniqueness

Tetraethylammonium acetate tetrahydrate is unique due to its specific acetate anion, which imparts distinct properties such as solubility and reactivity. Compared to other tetraethylammonium salts, the acetate form is particularly useful in organic synthesis and as a phase transfer catalyst .

生物活性

Tetraethylammonium acetate tetrahydrate (TEAAT) is a quaternary ammonium compound that has garnered interest for its biological activity, particularly in pharmacological and biochemical research. This article delves into its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C₁₀H₃₁NO₆

- Molecular Weight : 261.36 g/mol

- Appearance : Colorless to white crystalline powder

- Melting Point : 41–46 °C

- CAS Number : 67533-12-4

TEAAT primarily functions as a potassium channel blocker . Its biological activity is attributed to its ability to inhibit various ion channels and receptors, which includes:

- Autonomic Ganglia Blockade : TEAAT blocks autonomic ganglia, affecting neurotransmission.

- Calcium-Activated Potassium Channels : It inhibits calcium-activated potassium channels, impacting muscle contraction and neuronal excitability.

- Nicotinic Acetylcholine Receptors : TEAAT acts on nicotinic receptors, which are crucial for synaptic transmission in the nervous system .

Pharmacological Applications

TEAAT has been studied for its potential use in various pharmacological contexts:

- Vasodilation Studies : Initially thought to be a potential vasodilator due to its ganglionic blockade properties, TEAAT has shown serious toxic effects such as muscle paralysis and respiratory distress in animal studies .

- Experimental Drug Research : Currently, TEAAT is utilized mainly as a research tool in pharmacology to study ion channel behavior and receptor interactions.

Case Studies

- Toxicity Reports : Studies have documented severe adverse effects associated with TEAAT, including muscle paralysis leading to respiratory failure. These findings highlight the importance of caution in its application .

- Deep Eutectic Solvents (DES) : Research has explored TEAAT's role in forming DES, indicating its potential as a thermodynamic inhibitor for gas hydrates. The study demonstrated that TEAAT-based DES could outperform conventional hydrate inhibitors under specific conditions .

Table 1: Summary of Biological Activities of Tetraethylammonium Acetate Tetrahydrate

特性

IUPAC Name |

tetraethylazanium;acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOAKQGNSWGYOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369113 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67533-12-4 | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium acetate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetraethylammonium acetate tetrahydrate interact with acid gases like CO2 and H2S? What are the downstream effects of this interaction?

A1: Tetraethylammonium acetate tetrahydrate (TEAA) acts as a pressure swing absorbent for acid gases like CO2 and H2S. In its molten state, TEAA can reversibly absorb significant amounts of these gases. [, ] For instance, at 50°C and 102 kPa, TEAA can absorb 0.15 mol of CO2 per mole of salt. [] This absorption is attributed to chemical reactions within the melt, though the exact mechanism is still under investigation.

Q2: Can you describe the structural characteristics of tetraethylammonium acetate tetrahydrate, including its molecular formula, weight, and any available spectroscopic data?

A2: Tetraethylammonium acetate tetrahydrate has the molecular formula [(C2H5)4N][CH3COO]·4H2O. [] While the exact molecular weight can be calculated from the formula, structural details are available from crystallographic studies. These studies reveal that TEAA forms a layered structure in its solid state. [] Tetraethylammonium cations are sandwiched between nets of puckered polygons formed by hydrogen-bonded acetate anions and water molecules. [] This arrangement contributes to the overall stability and unique properties of the compound. Unfortunately, specific spectroscopic data (NMR, IR, etc.) wasn't detailed within the provided research excerpts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。